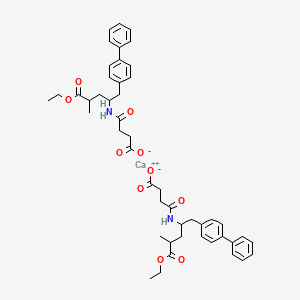
1-Iodo-2,3,4,5-tetramethylbenzene;4-propylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2,3,4,5-tetramethylbenzene: and 4-propylpyridin-2-amine are two distinct chemical compounds. 1-Iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with iodine and methyl groups attached to a benzene ring, while 4-propylpyridin-2-amine is a derivative of pyridine with a propyl group and an amine group.
Méthodes De Préparation
1-Iodo-2,3,4,5-tetramethylbenzene
Synthetic Routes: This compound can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Reaction Conditions: The reaction typically occurs under reflux conditions with a solvent like acetic acid or dichloromethane.
Industrial Production: Industrial methods may involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing yield and purity.
4-Propylpyridin-2-amine
Synthetic Routes: This compound can be synthesized by alkylation of 2-aminopyridine with propyl halides under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production: Industrial production may involve batch reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Iodo-2,3,4,5-tetramethylbenzene
Types of Reactions: This compound primarily undergoes substitution reactions due to the presence of the iodine atom.
Common Reagents and Conditions: Typical reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide in polar solvents.
Major Products: Substitution reactions often yield products where the iodine atom is replaced by the nucleophile.
4-Propylpyridin-2-amine
Types of Reactions: This compound can undergo various reactions including alkylation, acylation, and oxidation.
Common Reagents and Conditions: Reagents such as alkyl halides, acyl chlorides, and oxidizing agents like potassium permanganate are commonly used.
Major Products: The reactions yield products such as N-alkylated or N-acylated derivatives and oxidized products.
Applications De Recherche Scientifique
1-Iodo-2,3,4,5-tetramethylbenzene
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in radiolabeling for imaging studies.
Medicine: Explored for its potential in drug development as a building block for pharmaceuticals.
Industry: Utilized in the manufacture of specialty chemicals and materials.
4-Propylpyridin-2-amine
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Employed in the synthesis of agrochemicals and other fine chemicals.
Mécanisme D'action
1-Iodo-2,3,4,5-tetramethylbenzene
Mechanism: Acts as an electrophile in substitution reactions, where the iodine atom is replaced by a nucleophile.
Molecular Targets and Pathways: Targets nucleophilic sites in molecules, facilitating the formation of new chemical bonds.
4-Propylpyridin-2-amine
Mechanism: Functions as a nucleophile in various reactions, forming bonds with electrophilic centers.
Molecular Targets and Pathways: Interacts with enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
1-Iodo-2,3,4,5-tetramethylbenzene
Similar Compounds: 1-Bromo-2,3,4,5-tetramethylbenzene, 1-Chloro-2,3,4,5-tetramethylbenzene.
4-Propylpyridin-2-amine
Propriétés
Formule moléculaire |
C18H25IN2 |
|---|---|
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
1-iodo-2,3,4,5-tetramethylbenzene;4-propylpyridin-2-amine |
InChI |
InChI=1S/C10H13I.C8H12N2/c1-6-5-10(11)9(4)8(3)7(6)2;1-2-3-7-4-5-10-8(9)6-7/h5H,1-4H3;4-6H,2-3H2,1H3,(H2,9,10) |
Clé InChI |
RROMIUHVOCXNNO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=NC=C1)N.CC1=CC(=C(C(=C1C)C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Di([2,2'-bipyridin]-6-yl)benzene](/img/structure/B12823575.png)

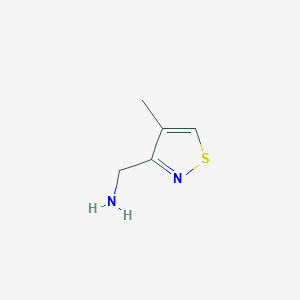
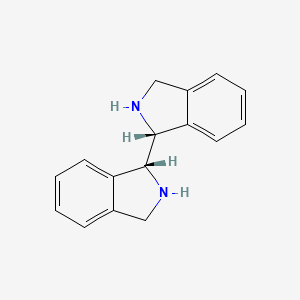
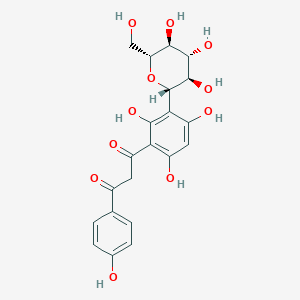
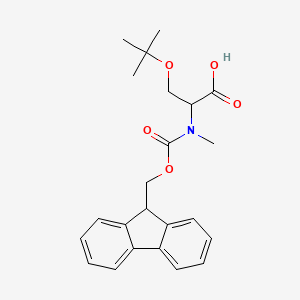
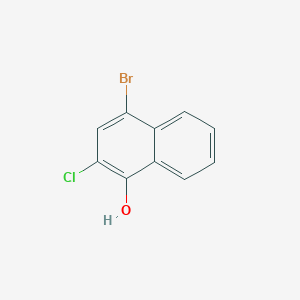
![2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12823598.png)
![2-(2-(2-(4-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)phenoxy)-3-(2-(1-(4-sulfobutyl)benzo[cd]indol-2(1H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1-(4-sulfobutyl)benzo[cd]indol-1-ium](/img/structure/B12823601.png)
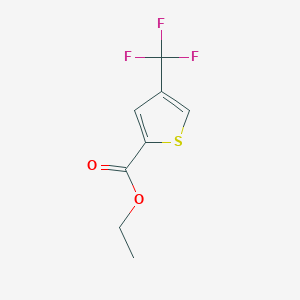
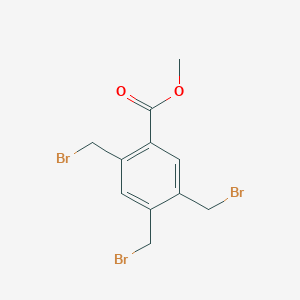
![Methyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12823619.png)
